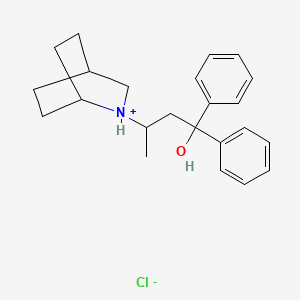![molecular formula C26H33N3O3 B13734377 butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate CAS No. 20954-16-9](/img/structure/B13734377.png)
butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate: is a complex organic compound with the molecular formula C26H33N3O3 and a molecular weight of 435.56 g/mol This compound is characterized by its unique structure, which includes an indazole ring, a piperidine ring, and a benzoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate typically involves multiple steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the indazole ring.
Formation of the Benzoate Ester: The final step involves esterification, where the carboxylic acid group of benzoic acid reacts with butanol in the presence of an acid catalyst to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) on the indazole ring, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate ester group, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the reduction of nitro groups.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor antagonist, interacting with specific molecular targets and pathways. The indazole ring can interact with aromatic residues in proteins, while the piperidine ring may enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate: Similar in structure but with variations in the substituents on the indazole or piperidine rings.
4-[3-(3-Piperidin-1-ylpropoxy)indazol-1-yl]benzoic acid: Similar but with a carboxylic acid group instead of a benzoate ester.
3-(3-Piperidin-1-ylpropoxy)-1H-indazole: Lacks the benzoate ester group, making it less complex.
Uniqueness
This compound is unique due to its combination of an indazole ring, a piperidine ring, and a benzoate ester group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
Propiedades
Número CAS |
20954-16-9 |
|---|---|
Fórmula molecular |
C26H33N3O3 |
Peso molecular |
435.6 g/mol |
Nombre IUPAC |
butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate |
InChI |
InChI=1S/C26H33N3O3/c1-2-3-19-32-26(30)21-12-14-22(15-13-21)29-24-11-6-5-10-23(24)25(27-29)31-20-9-18-28-16-7-4-8-17-28/h5-6,10-15H,2-4,7-9,16-20H2,1H3 |
Clave InChI |
PIJRBHVNTJYRMN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)OCCCN4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


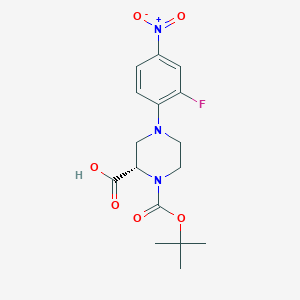
![Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B13734315.png)
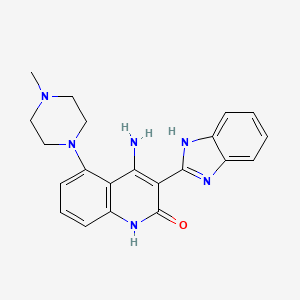
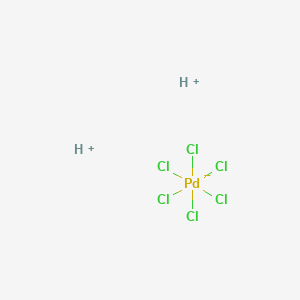

![(4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B13734333.png)
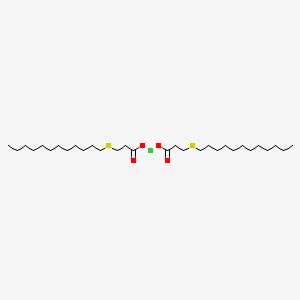
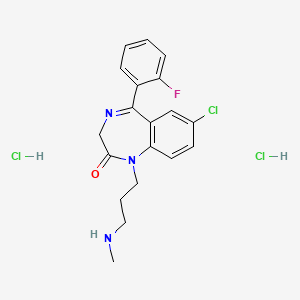
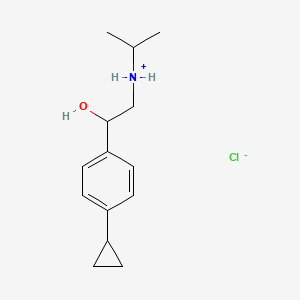
![3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane]](/img/structure/B13734375.png)
![2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
![Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13734391.png)
